2,4-Dinitro-5-N-pyrrolidinotoluene
Description
2,4-Dinitro-5-N-pyrrolidinotoluene is a nitroaromatic compound featuring a toluene backbone substituted with two nitro groups at the 2- and 4-positions and a pyrrolidine moiety attached via an N-link at the 5-position. Its molecular formula is C₁₁H₁₂N₃O₄, yielding a molecular weight of 250.23 g/mol. The compound’s structure combines the electron-withdrawing effects of nitro groups with the electron-donating nature of the pyrrolidine ring, creating unique electronic and steric properties. Applications may span organic synthesis intermediates or specialized reagents, though further studies are needed to confirm its exact uses.
Properties
Molecular Formula |
C11H13N3O4 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
1-(5-methyl-2,4-dinitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H13N3O4/c1-8-6-10(12-4-2-3-5-12)11(14(17)18)7-9(8)13(15)16/h6-7H,2-5H2,1H3 |
InChI Key |
ZEQJUVSCPZFGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 2,4-Dinitro-5-N-pyrrolidinotoluene with structurally related nitroaromatic and pyrrolidine-containing compounds:
Key Observations :
- Electronic Effects: The dual nitro groups in this compound enhance electrophilicity compared to mono-nitro derivatives like 4-Nitrotoluene-d4, which are less reactive due to fewer electron-withdrawing groups .
- Synthetic Complexity : Pyrrolidine-containing compounds (e.g., ) often require multi-step syntheses with catalysts like Zn/In, whereas deuterated nitrotoluenes are typically prepared via isotopic exchange .
Reactivity and Stability
- Reduction Sensitivity: Nitro groups in this compound may render it susceptible to reduction under conditions similar to (e.g., Zn/In catalysts in methanol), contrasting with deuterated nitrotoluenes, which are more stable due to isotopic substitution .
- Thermal Stability: Multi-nitro compounds are generally less thermally stable than mono-nitro analogs. The pyrrolidine group could mitigate this by forming salts or stabilizing intermediates.
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